3-Chloro-4-fluoro-N-[3-(isopentyloxy)benzyl]-aniline
Overview
Description
Preparation Methods
The synthesis of 3-Chloro-4-fluoro-N-[3-(isopentyloxy)benzyl]-aniline involves several steps. Typically, the synthetic route includes the reaction of 3-chloro-4-fluoroaniline with 3-(isopentyloxy)benzyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-Chloro-4-fluoro-N-[3-(isopentyloxy)benzyl]-aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine or fluorine atoms are replaced by other nucleophiles like amines or thiols.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the formation of corresponding amines and alcohols.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Chloro-4-fluoro-N-[3-(isopentyloxy)benzyl]-aniline is widely used in scientific research, particularly in the field of proteomics . It is employed as a reagent for the synthesis of various biologically active molecules and as a probe in biochemical assays. In chemistry, it is used to study reaction mechanisms and develop new synthetic methodologies. In biology and medicine, it is utilized to investigate the interactions between proteins and small molecules, aiding in drug discovery and development. Additionally, this compound finds applications in the pharmaceutical industry for the synthesis of potential therapeutic agents.
Mechanism of Action
The mechanism of action of 3-Chloro-4-fluoro-N-[3-(isopentyloxy)benzyl]-aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application and target molecule. For example, in proteomics research, it may act as an inhibitor or activator of certain enzymes, affecting protein function and cellular processes.
Comparison with Similar Compounds
3-Chloro-4-fluoro-N-[3-(isopentyloxy)benzyl]-aniline can be compared with other similar compounds, such as:
3-Chloro-4-fluoroaniline: This compound lacks the benzyl and isopentyloxy groups, making it less complex and potentially less specific in its interactions.
4-Fluoro-N-[3-(isopentyloxy)benzyl]-aniline: This compound lacks the chlorine atom, which may affect its reactivity and binding properties.
3-Chloro-N-[3-(isopentyloxy)benzyl]-aniline: This compound lacks the fluorine atom, which can influence its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
3-chloro-4-fluoro-N-[[3-(3-methylbutoxy)phenyl]methyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClFNO/c1-13(2)8-9-22-16-5-3-4-14(10-16)12-21-15-6-7-18(20)17(19)11-15/h3-7,10-11,13,21H,8-9,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFOQYZROOBQMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=CC(=C1)CNC2=CC(=C(C=C2)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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